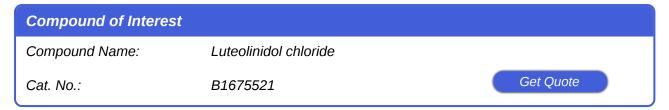


Application Notes and Protocols: Preparation of Luteolinidin Chloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolinidin chloride is a naturally occurring deoxyanthocyanidin found in various plants, notably Sorghum bicolor.[1] It is recognized for its potent inhibitory activity against CD38, an enzyme involved in cellular signaling and metabolism.[1][2] This compound is a subject of interest in research fields such as cardiovascular disease and melanin production due to its protective effects on endothelial function and its role as a competitive inhibitor of tyrosinase.[1] Proper preparation of a stock solution is a critical first step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Luteolinidin chloride stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for Luteolinidin chloride.



Parameter	Value	Source
Molecular Formula	C15H11CIO5	[3][4]
Molecular Weight	306.7 g/mol	[2][3]
Appearance	Brown to reddish-brown solid	[1]
Solubility in DMSO	50 mg/mL (163.03 mM)	[1][2]
Solubility in Water	69.75 mg/L (estimated)	[5]
Storage (Solid)	2 years at -20°C; 4°C for short term	[1][3][6]
Storage (in DMSO)	6 months at -80°C; 1 month at -20°C	[1][2][6]
Typical Experimental Concentration	5-50 μM (in vitro)	[1]

Experimental Protocol: Preparation of a 50 mM Luteolinidin Chloride Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of Luteolinidin chloride in Dimethyl Sulfoxide (DMSO).

Materials

- Luteolinidin chloride (solid powder)
- Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- · Pipettes and sterile pipette tips
- Vortex mixer



Ultrasonic bath

Procedure

- Preparation: Before starting, ensure that the Luteolinidin chloride powder has been brought to room temperature. This prevents condensation from forming on the compound upon opening the container.
- Weighing: Carefully weigh the desired amount of Luteolinidin chloride powder using a
 calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh
 out 15.34 mg of Luteolinidin chloride (Molecular Weight: 306.7 g/mol).
- Dissolution:
 - Add the weighed Luteolinidin chloride to a sterile microcentrifuge tube or an amber glass vial.
 - Add the appropriate volume of fresh, anhydrous DMSO. For a 50 mM solution, if you weighed 15.34 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed moisture can affect solubility.[1]
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1][2] Sonicate for 5-10 minutes. Gentle heating to 37°C can also be applied to increase solubility.[2]
- Aliquotting: Once the Luteolinidin chloride is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1][2]
- Storage: Store the aliquots in a sealed container, protected from light.[1] For long-term storage (up to 6 months), store at -80°C.[1][2][3] For short-term storage (up to 1 month), -20°C is suitable.[1][2]

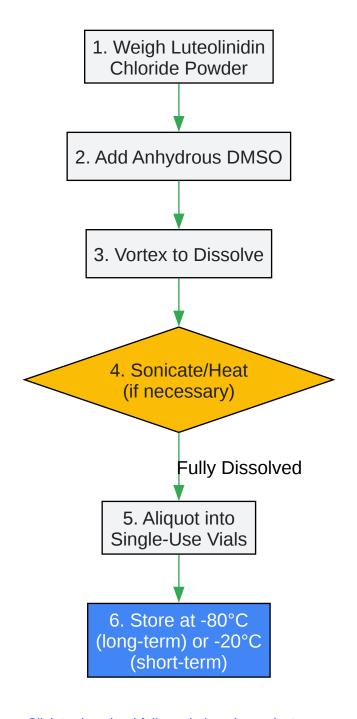
Safety Precautions



- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle Luteolinidin chloride powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
- Avoid contact with skin and eyes.[3]
- Dispose of waste according to institutional guidelines.

Visualizations Experimental Workflow



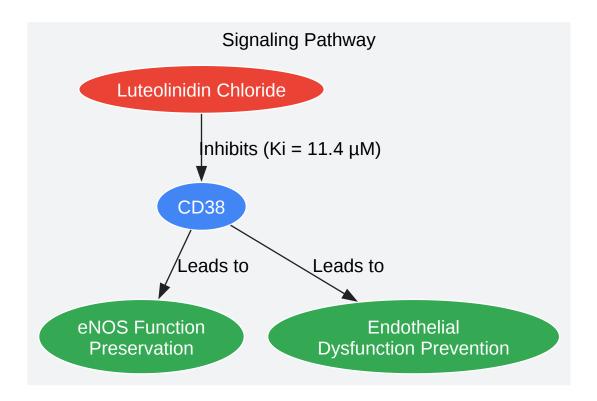


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Caption: Workflow for Luteolinidin Chloride Stock Solution Preparation.

Luteolinidin Chloride as a CD38 Inhibitor





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Caption: Inhibition of CD38 by Luteolinidin Chloride.

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